2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile is a complex organic compound with a unique structure that includes both amino and nitrophenyl groups
Preparation Methods
The synthesis of 2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile typically involves multiple steps. One common method includes the reaction of 3-(2-nitrophenyl)prop-2-en-1-amine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile can be compared with similar compounds such as:
3-[(2-Nitrophenyl)amino]propanenitrile: This compound has a similar nitrophenyl group but differs in its overall structure and reactivity.
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: This compound also contains a nitrophenyl group but has different functional groups and applications.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: This compound has a similar amino and nitrophenyl group but differs in its diol structure.
Properties
IUPAC Name |
2-amino-3-[3-(2-nitrophenyl)prop-2-enylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c14-8-11(16)12(9-15)17-7-3-5-10-4-1-2-6-13(10)18(19)20/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFHFNMUIVPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NC(=C(C#N)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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